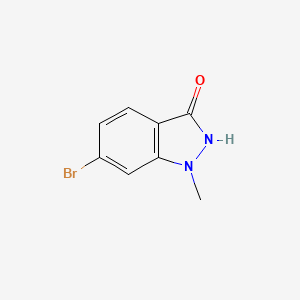

6-Bromo-1-methyl-1H-indazol-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methyl-2H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-11-7-4-5(9)2-3-6(7)8(12)10-11/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLRAKUKHIHHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 6 Bromo 1 Methyl 1h Indazol 3 2h One

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 6-Bromo-1-methyl-1H-indazol-3(2H)-one reveals several key disconnections and potential starting materials. The primary disconnection is the C-N bond of the pyrazole (B372694) ring, leading back to a suitably substituted phenylhydrazine (B124118) derivative. The methyl group on the N1 position can be introduced via N-alkylation of a 6-bromo-1H-indazol-3(2H)-one precursor. The carbonyl group at the 3-position can be formed through oxidation of a 1-methyl-6-bromo-1H-indazole.

This analysis identifies two primary precursors:

6-Bromo-1H-indazole : This is a crucial intermediate that can be synthesized from commercially available starting materials and subsequently methylated and oxidized.

Substituted anilines and nitrobenzenes : These serve as foundational precursors for the construction of the indazole core itself, for instance, through diazotization and cyclization reactions. For example, a 2-alkyl-4-bromo-6-methylaniline can be diazotized and then cyclized to form the bromoindazole intermediate. researchgate.net

Classical Synthetic Routes to the 6-Bromo-1-methyl-1H-indazol-3(2H)-one Core

Classical approaches to the synthesis of the indazole core often rely on the cyclization of ortho-substituted benzene (B151609) derivatives. One of the most established methods involves the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization.

For the synthesis of the 6-bromo-1H-indazole core, a common starting material is a 4-bromo-2-alkylaniline. The synthesis can be broken down into the following key steps:

Nitrosation of the aniline : The primary amine is converted to a diazonium salt using a nitrosating agent such as sodium nitrite (B80452) in an acidic medium.

Intramolecular cyclization : The resulting diazonium salt undergoes spontaneous cyclization to form the indazole ring.

The subsequent N-methylation of the 6-bromo-1H-indazole core is a critical step. Traditional methods often employ alkylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. However, these reactions can lead to a mixture of N1 and N2-methylated isomers, necessitating careful control of reaction conditions and purification steps. The use of sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) has been reported to favor the formation of the desired N1-methylated product.

Modern Advances in Synthesis: Catalytic (e.g., Palladium, Rhodium, Copper) and Sustainable Approaches

Modern synthetic chemistry has introduced a range of catalytic methods that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of indazole and indazolone derivatives.

Palladium-catalyzed reactions have become powerful tools in the construction of the indazole core. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to build the necessary carbon-carbon bonds in the precursor molecules. rsc.orgnih.gov Furthermore, palladium catalysts are effective in mediating intramolecular C-H amination reactions to form the pyrazole ring.

Rhodium and copper catalysts also play a significant role in modern indazole synthesis. Synergistic rhodium/copper catalysis has been utilized for the efficient synthesis of 1H-indazoles from imidates and nitrosobenzenes via C-H activation and C-N/N-N coupling. Copper-catalyzed reactions are also employed in the formation of the indazolone ring from precursors such as o-halogenated aromatic hydrazides. organic-chemistry.org

Sustainable approaches are gaining traction, focusing on minimizing waste and using environmentally benign reagents. This includes the development of metal-free C-H amination pathways and the use of greener solvents and catalysts. Photocatalyst-free methods for the synthesis of indazolone derivatives have also been developed, utilizing light as a clean energy source.

Regioselective and Stereoselective Considerations in Indazolone Synthesis

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the alkylation step. The indazole ring has two nitrogen atoms, N1 and N2, both of which can be alkylated. The ratio of N1 to N2 alkylation is influenced by several factors, including:

The nature of the substrate : The electronic and steric properties of the substituents on the indazole ring can direct the alkylating agent to one nitrogen over the other. nih.gov

The alkylating agent : The choice of alkylating agent can impact the regioselectivity.

The reaction conditions : The base, solvent, and temperature can all play a crucial role in determining the product distribution. nih.gov

For instance, the methylation of 6-nitro-1H-indazole with dimethyl sulfate can produce a nearly 1:1 mixture of N1 and N2 isomers, whereas other methylating agents under different conditions can favor one isomer over the other. researchgate.net Research has shown that using sodium hydride in THF can promote N1-selectivity for a range of substituted indazoles. nih.gov

Stereoselectivity is generally not a primary concern in the synthesis of 6-Bromo-1-methyl-1H-indazol-3(2H)-one itself, as it does not possess a chiral center. However, in the synthesis of more complex indazolone derivatives with stereocenters, controlling the stereochemistry becomes a critical aspect of the synthetic strategy.

Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies

| Methodology | Key Features | Typical Yields | Advantages | Disadvantages |

| Classical Routes | Multi-step synthesis involving diazotization and cyclization. | Moderate | Well-established procedures. | Can suffer from low yields and lack of regioselectivity in alkylation steps. |

| Palladium-Catalyzed Synthesis | Utilizes cross-coupling and C-H amination reactions. nih.gov | Good to Excellent | High efficiency, broad substrate scope, good functional group tolerance. | Cost of palladium catalysts, potential for metal contamination. |

| Copper-Catalyzed Synthesis | Often used for the formation of the indazolone ring. organic-chemistry.org | Good | Lower cost compared to palladium, effective for specific transformations. | May require specific ligands and conditions. |

| Sustainable Approaches | Employs metal-free reactions or photocatalysis. | Variable | Environmentally friendly, avoids toxic metal catalysts. | May have a more limited substrate scope or require specialized equipment. |

The choice of synthetic methodology will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the importance of factors like cost, efficiency, and environmental impact.

Chemical Reactivity and Transformational Chemistry of 6 Bromo 1 Methyl 1h Indazol 3 2h One

Electrophilic Aromatic Substitution Reactions on the Indazolone Ring

The benzene (B151609) ring of the 6-Bromo-1-methyl-1H-indazol-3(2H)-one scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the bromine atom, the N-methyl group, and the carbonyl group of the indazolone ring system.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov For 6-Bromo-1-methyl-1H-indazol-3(2H)-one, electrophilic attack is anticipated to occur at the C-4, C-5, or C-7 positions of the benzene ring. The precise location will be influenced by the specific electrophile and reaction conditions, with the combined directing effects of the substituents determining the major product.

Nucleophilic Displacement Reactions Involving the Bromine Moiety

The bromine atom at the C-6 position of 6-Bromo-1-methyl-1H-indazol-3(2H)-one is a key functional group that can be readily displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a powerful tool for introducing a wide range of functional groups onto the indazolone core.

The viability of SNAr reactions depends on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. The indazolone ring system, with its carbonyl group and nitrogen atoms, contributes to the electron-deficient nature of the aromatic ring, thereby facilitating nucleophilic attack.

A variety of nucleophiles can be employed in these displacement reactions, including:

Amines: Primary and secondary amines can displace the bromine to form the corresponding 6-amino-1-methyl-1H-indazol-3(2H)-one derivatives.

Alkoxides: Reaction with sodium or potassium alkoxides will yield 6-alkoxy-1-methyl-1H-indazol-3(2H)-one compounds.

Thiolates: The use of thiolates will lead to the formation of 6-(alkylthio)- or 6-(arylthio)-1-methyl-1H-indazol-3(2H)-one derivatives.

The reaction mechanism can be either a stepwise process, proceeding through a distinct Meisenheimer intermediate, or a concerted process. nih.gov The exact mechanism is influenced by the nature of the nucleophile, the electrophile, and the solvent. nih.gov For instance, reactions involving azole nucleophiles with aryl fluorides have been shown to exist on a mechanistic continuum between stepwise and concerted pathways. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at the C-Br Bond (e.g., Suzuki, Heck)

The carbon-bromine bond at the C-6 position is an excellent handle for participating in various palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindazolone with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of biaryl and heteroaryl derivatives of the indazolone core. nih.govnih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoindazoles

| Bromoindazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane (B91453)/EtOH/H₂O | High |

| 3-Bromo-5-nitro-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | Moderate |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | Moderate-Excellent |

Note: This table presents data for analogous bromoindazole systems to illustrate the potential of this reaction for 6-Bromo-1-methyl-1H-indazol-3(2H)-one. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples the bromoindazolone with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a styrenyl or other vinyl-substituted indazolone. nih.gov This reaction is a powerful method for the introduction of alkenyl groups. The choice of catalyst, base, and solvent can significantly influence the efficiency and selectivity of the Heck reaction. nih.gov

Functionalization of the Ketone and N-Substituted Indazolone Nitrogen

The 6-Bromo-1-methyl-1H-indazol-3(2H)-one molecule possesses two other key sites for functionalization: the ketone group at C-3 and the methyl group on the N-1 nitrogen.

Ketone Functionalization: The carbonyl group at the C-3 position can undergo a variety of reactions typical of ketones. These include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an exocyclic double bond.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.

Formation of Imines and Related Derivatives: Condensation with primary amines can lead to the formation of imines, while reaction with hydroxylamine (B1172632) or hydrazines can yield oximes and hydrazones, respectively. libretexts.org

N-Substituted Indazolone Nitrogen Functionalization: The N-1 position is already substituted with a methyl group. While direct further alkylation at this nitrogen is not possible, other transformations involving this position can be envisaged:

N-Dealkylation: Under certain conditions, the N-methyl group could potentially be removed to generate the corresponding N-H indazolone, which could then be re-functionalized with different alkyl or aryl groups. nih.govrug.nl

Oxidative N-Dealkylation: Enzymatic or chemical oxidation can lead to the removal of the N-methyl group, a process relevant in drug metabolism studies. mdpi.com

Rearrangement Reactions and Tautomerism Studies in Indazolones

Rearrangement Reactions: The indazolone ring system can potentially undergo various rearrangement reactions, particularly under photochemical or thermal conditions. While specific examples for 6-Bromo-1-methyl-1H-indazol-3(2H)-one are not extensively documented, analogous heterocyclic systems are known to participate in rearrangements such as the Curtius, Schmidt, or Beckmann rearrangements if appropriate functional groups are introduced. datapdf.com Photochemical rearrangements of related aromatic systems, such as the Smiles rearrangement, have also been observed, involving the migration of an aryl group. researchgate.net

Tautomerism: Indazolones can exist in different tautomeric forms. For 1-methyl-1H-indazol-3(2H)-one, the predominant form is the keto tautomer. However, it can exist in equilibrium with its enol tautomer, 1-methyl-1H-indazol-3-ol. masterorganicchemistry.comlibretexts.org

The position of the keto-enol equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. masterorganicchemistry.com The enol form, although typically the minor component, can be important in certain reactions as it can act as a nucleophile at the C-2 position.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving 6-Bromo-1-methyl-1H-indazol-3(2H)-one is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Suzuki-Miyaura Coupling: As mentioned earlier, the catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through oxidative addition, transmetalation, and reductive elimination. yonedalabs.com DFT (Density Functional Theory) studies on similar systems have provided detailed insights into the energetics of each step and the role of the ligands on the palladium catalyst. researchgate.netnih.govmdpi.comresearchgate.net The transmetalation step is often considered the rate-determining step and is facilitated by the base. nih.gov

Mechanism of Nucleophilic Aromatic Substitution: The SNAr mechanism for the displacement of the bromine atom can be either stepwise or concerted. nih.gov In the stepwise mechanism, the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (bromide) is expelled to restore aromaticity. In a concerted mechanism, the bond-forming and bond-breaking steps occur simultaneously. The specific pathway is influenced by the electronic properties of both the indazolone and the nucleophile. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 6 Bromo 1 Methyl 1h Indazol 3 2h One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Dynamic Studies (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-Bromo-1-methyl-1H-indazol-3(2H)-one, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and connectivity of hydrogen atoms. For 6-Bromo-1-methyl-1H-indazol-3(2H)-one, the spectrum is expected to show distinct signals for the N-methyl group and the three protons on the aromatic ring. The methyl group (N-CH₃) typically appears as a sharp singlet in the upfield region, estimated around 3.5-4.0 ppm. The aromatic protons will appear more downfield. Based on the substitution pattern, H-7 would likely appear as a doublet, H-5 as a doublet of doublets, and H-4 as a doublet. The bromine atom at position 6 will influence the chemical shifts of adjacent protons, particularly H-5 and H-7, through its electron-withdrawing inductive effect and electron-donating resonance effect.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show eight distinct signals. The carbonyl carbon (C3) of the indazolone ring is characteristically deshielded and would appear significantly downfield, typically in the range of 160-170 ppm. The N-methyl carbon signal would be found in the upfield region (around 30-35 ppm). The six aromatic carbons would have chemical shifts in the typical aromatic region (110-150 ppm), with the carbon atom bearing the bromine (C6) being influenced by the heavy atom effect.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer valuable insight into the electronic environment of the nitrogen atoms (N1 and N2). The chemical shifts would confirm the N-methylation at the N1 position and provide data on the electronic structure of the pyrazole (B372694) moiety within the indazole core.

Dynamic studies using variable temperature NMR could also be employed to investigate tautomeric equilibria, such as the keto-enol equilibrium between 6-bromo-1-methyl-1H-indazol-3(2H)-one and its tautomer, 6-bromo-1-methyl-1H-indazol-3-ol, although N-substitution at the 1-position heavily favors the keto form.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.6 | ~32 |

| C3 | - | ~165 |

| C3a | - | ~128 |

| C4 | ~7.6 (d) | ~125 |

| C5 | ~7.2 (dd) | ~123 |

| C6 | - | ~115 |

| C7 | ~7.8 (d) | ~112 |

| C7a | - | ~140 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

For 6-Bromo-1-methyl-1H-indazol-3(2H)-one (C₈H₇BrN₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of one bromine atom, two peaks of nearly equal intensity will be observed, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments provides corroborative structural evidence. A plausible fragmentation pathway could involve:

Loss of CO: A characteristic fragmentation for cyclic ketones and lactams, leading to a [M-28]⁺ fragment.

Loss of a methyl radical: Cleavage of the N-CH₃ bond, resulting in a [M-15]⁺ fragment.

Loss of the bromine atom: This would lead to a [M-79/81]⁺ fragment.

Further fragmentation: Subsequent losses from these primary fragments can help piece together the molecular structure. For instance, the [M-CO]⁺ ion could further lose a bromine atom or a methyl radical.

| Ion/Fragment | Formula | Predicted m/z (for ⁷⁹Br/⁸¹Br) | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₇BrN₂O]⁺ | 225.97 / 227.97 | Molecular Ion (Isotopic Doublet) |

| [M-CO]⁺ | [C₇H₇BrN₂]⁺ | 197.98 / 199.98 | Loss of carbon monoxide |

| [M-CH₃]⁺ | [C₇H₄BrN₂O]⁺ | 210.95 / 212.95 | Loss of methyl radical |

| [M-Br]⁺ | [C₈H₇N₂O]⁺ | 147.05 | Loss of bromine radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 6-Bromo-1-methyl-1H-indazol-3(2H)-one would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic amide (lactam) group. This band is expected to appear in the region of 1680-1650 cm⁻¹. Other significant absorptions would include:

Aromatic C-H stretching vibrations, typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl group, found just below 3000 cm⁻¹.

C=C and C=N stretching vibrations from the bicyclic indazole ring system, appearing in the 1600-1450 cm⁻¹ region.

The C-Br stretching vibration, which would appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, non-polar or symmetric bonds often produce strong Raman signals. The aromatic ring vibrations are typically strong in the Raman spectrum, providing clear signals for the C=C and C=N skeletal modes. This can be particularly useful for analyzing the core indazole structure.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980-2870 | Medium |

| C=O Stretch (Lactam) | 1680-1650 | Strong |

| Aromatic C=C and C=N Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-Br Stretch | 600-500 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the connectivity and stereochemistry of 6-Bromo-1-methyl-1H-indazol-3(2H)-one.

A successful crystallographic analysis would yield detailed information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-Br, C-C) and angles, confirming the geometry of the indazolone ring system.

Planarity: Determination of the planarity of the bicyclic indazole core.

Conformation: The orientation of the N-methyl group relative to the ring system.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice. This can reveal non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules or weak C-H···O hydrogen bonds involving the carbonyl oxygen, which dictate the crystal's stability and physical properties. Based on similar structures, like 1-Methyl-1H-indazole-3-carboxylic acid, molecules may form inversion dimers or other ordered stacks in the solid state. nih.gov

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Forces | π-π stacking, C-H···O interactions |

| Indazole Ring System | Largely planar |

Hyphenated Techniques in Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): For a thermally stable and volatile compound like 6-Bromo-1-methyl-1H-indazol-3(2H)-one, GC-MS is a powerful tool. The gas chromatograph separates the compound from any impurities or reaction byproducts, and the mass spectrometer provides a mass spectrum for each eluting component. This allows for both the confirmation of the main product's identity and the identification of trace impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another vital hyphenated technique, particularly useful if the compound has limited thermal stability. The liquid chromatograph separates the components of a mixture in the solution phase. The eluent is then introduced into the mass spectrometer, often using a softer ionization technique like Electrospray Ionization (ESI), which typically yields the protonated molecule [M+H]⁺. This provides a clear determination of the molecular weight and is highly effective for purity analysis and reaction monitoring. rsc.org

These techniques are routinely used in synthetic chemistry to ensure the purity and confirm the identity of the target compound with a high degree of confidence. researchgate.net

Computational Chemistry and Theoretical Investigations of 6 Bromo 1 Methyl 1h Indazol 3 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies on 6-Bromo-1-methyl-1H-indazol-3(2H)-one were identified. DFT calculations are a powerful tool for investigating the electronic properties of molecules, including the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. researchgate.netmdpi.com For similar indazole structures, DFT has been used to rationalize reaction regioselectivity and to understand the electronic effects of different substituents on the indazole core. nih.gov Such analyses for 6-Bromo-1-methyl-1H-indazol-3(2H)-one would provide valuable insights into its reactivity, stability, and potential interaction with biological targets, but this research has yet to be published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

There is no published research on Molecular Dynamics (MD) simulations performed on 6-Bromo-1-methyl-1H-indazol-3(2H)-one. MD simulations are utilized to study the dynamic behavior of molecules over time, providing information on conformational flexibility and the nature of intermolecular interactions, such as hydrogen bonding, with solvent molecules or biological macromolecules. nih.gov For other bromo-substituted heterocyclic compounds, MD simulations have been used to assess the stability of ligand-receptor complexes. nih.gov A similar investigation for 6-Bromo-1-methyl-1H-indazol-3(2H)-one would be crucial for understanding its behavior in a biological environment.

Quantum Chemical Characterization of Reaction Pathways and Transition States

A quantum chemical characterization of reaction pathways and transition states involving 6-Bromo-1-methyl-1H-indazol-3(2H)-one is not available in the current scientific literature. These computational methods are essential for elucidating reaction mechanisms, calculating activation energies, and predicting the feasibility of chemical transformations. mdpi.comnih.gov Studies on other indazole derivatives have used quantum chemistry to understand mechanisms such as N-alkylation. nih.gov The application of these methods to 6-Bromo-1-methyl-1H-indazol-3(2H)-one would be necessary to predict its synthetic accessibility and potential metabolic pathways.

In Silico Studies for Scaffold Design and Chemical Space Exploration

No in silico studies focused on the use of 6-Bromo-1-methyl-1H-indazol-3(2H)-one as a scaffold for designing new molecules or for chemical space exploration have been reported. Such studies typically involve computational techniques to generate and evaluate virtual libraries of compounds based on a core structure. researchgate.net The indazole ring system is recognized as a valuable scaffold in drug discovery, and the unique functionalization of 6-Bromo-1-methyl-1H-indazol-3(2H)-one makes it a potentially interesting starting point for such exploratory studies, though none have been published to date. nih.gov

Spectroscopic Parameter Prediction and Validation

There are no available studies where computational methods have been used to predict the spectroscopic parameters (e.g., NMR, IR) of 6-Bromo-1-methyl-1H-indazol-3(2H)-one, followed by experimental validation. This approach is common for confirming the structure of newly synthesized compounds. researchgate.netresearchgate.net For instance, theoretical calculations of NMR chemical shifts and IR vibrational frequencies can provide a strong basis for the interpretation of experimental spectra. nih.govnih.gov While experimental data exists for many indazole derivatives, a combined computational and experimental spectroscopic analysis of 6-Bromo-1-methyl-1H-indazol-3(2H)-one has not been documented. researchgate.netmdpi.com

Derivatization Strategies and Analogue Synthesis Based on the 6 Bromo 1 Methyl 1h Indazol 3 2h One Scaffold

Design Principles for Structural Modification and Diversification

The structural modification of the 6-bromo-1-methyl-1H-indazol-3(2H)-one scaffold is guided by established medicinal chemistry principles to enhance biological activity, selectivity, and pharmacokinetic properties. The indazole core is a "privileged" structure, known to be a key component in various biologically active compounds, including kinase inhibitors. rsc.orgresearchgate.net As such, it serves as a versatile template for developing new drugs. researchgate.net Indazoles are often considered bioisosteres of indoles and benzimidazoles, allowing them to mimic the interactions of these groups in biological targets. researchgate.net

Key positions on the indazolone ring are targeted for diversification:

The N1-position: The methyl group at the N1 position is a starting point. Modifications here can influence the molecule's orientation and interactions within a target's binding pocket.

The N2-position: Substitution at the N2-position offers another avenue for structural variation, potentially altering the compound's electronic and steric properties.

The C6-position: The bromo-substituent at the C6-position is a critical handle for introducing a wide array of functional groups through cross-coupling reactions. This position is often directed towards solvent-exposed regions in enzyme binding pockets, allowing for modifications to improve physicochemical properties like solubility without disrupting essential binding interactions.

Other positions on the benzene (B151609) ring: While the 6-bromo group is the most obvious point for modification, other positions on the benzene ring can also be functionalized to fine-tune the molecule's properties.

Synthesis of N-Substituted Indazolones

The synthesis of N-substituted indazolones from the 6-bromo-1-methyl-1H-indazol-3(2H)-one scaffold can be complex due to the presence of two nitrogen atoms (N1 and N2) that can be alkylated. Achieving regioselectivity is a key challenge, as reactions can often yield a mixture of N1- and N2-substituted products. nih.gov

Several strategies have been developed to control the position of substitution:

Regioselective N-Alkylation: The choice of base and solvent system is crucial for directing alkylation to either the N1 or N2 position. For instance, in the alkylation of a similar compound, methyl 5-bromo-1H-indazole-3-carboxylate, using cesium carbonate in dioxane was found to favor the formation of N1-substituted products. nih.gov Conversely, other conditions might favor N2 substitution. nih.gov

Specific N-Alkylation Examples: A common method for N-alkylation involves reacting the indazole core with an alkylating agent, such as propargyl bromide, in the presence of a base like potassium carbonate in a suitable solvent like acetone (B3395972) to yield the N-substituted product. researchgate.net

Photochemical Cyclization: Innovative methods like photochemical cyclization in aqueous media have been developed for the rapid and efficient synthesis of structurally diverse 2-N-substituted indazolones. nih.gov

Below is a table summarizing conditions for N-alkylation based on related indazole scaffolds.

| Precursor | Alkylating Agent | Base | Solvent | Position | Yield | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | N1 / N2 | 38% / 46% | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various tosylates | Cs₂CO₃ | Dioxane | N1 | 90-98% | nih.gov |

| 6-bromo-1H-indazole | Propargyl bromide | K₂CO₃ | Acetone | N1 | - | researchgate.net |

Introduction of Diverse Substituents via Functional Group Interconversions and Cross-Coupling Reactions

The bromine atom at the C6 position of the 6-bromo-1-methyl-1H-indazol-3(2H)-one scaffold is a versatile functional group that serves as a key anchor point for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. rsc.org The bromine atom on the indazole ring can readily react with a variety of boronic acids or their esters to introduce aryl, heteroaryl, and other groups at the C6 position. nih.gov This reaction typically employs a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, and a base like potassium carbonate (K₂CO₃) in a solvent system like 1,4-dioxane (B91453) and water. rsc.org

Heck Coupling Reaction: The Heck reaction is another palladium-catalyzed method used to form carbon-carbon bonds, typically between an aryl halide and an alkene. rsc.org The 6-bromo group can serve as the halide component, allowing for the introduction of vinyl groups, which can be further modified.

The table below outlines typical conditions for Suzuki-Miyaura reactions on bromo-indazole scaffolds.

| Bromo-Indazole Substrate | Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bromo-indazole carboxamide | Organoboronic acids | PdCl₂(dppf)·(DCM) | K₂CO₃ | 1,4-dioxane/water | 100 | Variable | rsc.org |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ | DMF | Reflux | 0 | nih.gov |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 | 9 | nih.gov |

Combinatorial Approaches and Library Synthesis for Indazolone Derivatives

To efficiently explore the vast chemical space around the indazolone scaffold, combinatorial chemistry and parallel synthesis techniques are employed to generate large libraries of derivatives. researchgate.netacs.org These approaches allow for the rapid synthesis and screening of hundreds of compounds, accelerating the drug discovery process.

A key strategy involves optimizing a robust chemical reaction for library production. For example, a library of 200 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides was synthesized using parallel solution-phase methods. researchgate.netacs.org The key indazole cyclization reaction was optimized to achieve good yields across a range of substrates. researchgate.netacs.org Automated preparative HPLC is often utilized in these workflows to purify the individual compounds in the library, ensuring high quality for subsequent biological screening. researchgate.netacs.org These catalyst-based approaches have enabled significant advancements in the synthesis of diverse indazole libraries. researchgate.net

Scaffold Hopping and Isosteric Replacements within Indazolone Frameworks

Scaffold Hopping: This advanced medicinal chemistry strategy involves replacing the central indazolone core with a structurally different scaffold while aiming to retain or improve biological activity. nih.gov The goal of scaffold hopping is often to discover novel chemical entities with improved properties, such as enhanced solubility, reduced toxicity, or better metabolic stability, or to secure new intellectual property. dundee.ac.uknih.gov The new scaffold should ideally maintain the key pharmacophoric features and three-dimensional arrangement of the functional groups of the original molecule. nih.gov

Isosteric and Bioisosteric Replacements: Isosterism involves the replacement of an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.comresearchgate.net This is a more conservative approach than scaffold hopping. Within the indazolone framework, various bioisosteric replacements can be envisioned:

Ring Equivalents: The benzene ring of the indazolone could be replaced by other aromatic systems like thiophene (B33073), pyridine, or furan (B31954) to modulate electronic properties and potential metabolic pathways. researchgate.net

Functional Group Isosteres: The ketone group at the C3 position could potentially be replaced with other functionalities.

Atom Swapping: Swapping a carbon atom for a nitrogen atom within the ring system is a common tactic to alter hydrogen bonding capabilities and solubility. nih.gov As previously noted, the indazole ring itself is often used as a bioisostere for indoles and benzimidazoles, highlighting its versatility in mimicking other important heterocyclic systems in drug design. researchgate.net

Applications of 6 Bromo 1 Methyl 1h Indazol 3 2h One in Broader Chemical Research

Utilization as a Synthetic Intermediate for Complex Molecules

The primary value of 6-Bromo-1-methyl-1H-indazol-3(2H)-one in synthetic chemistry lies in its role as a versatile building block. The bromine atom on the benzene (B151609) ring is a key functional group that enables a wide array of subsequent chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions.

This strategic placement of a halogen allows for the compound to be a pivotal intermediate in the synthesis of more elaborate molecules. Chemists utilize the bromo-indazole scaffold as a starting point, leveraging the C-Br bond for reactions that build molecular complexity. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are extensively used to form new carbon-carbon bonds. masterorganicchemistry.com In this context, the 6-bromo position acts as a reliable site for introducing aryl, heteroaryl, or vinyl substituents, allowing for the construction of diverse molecular libraries. nih.gov Research on analogous bromo-indazole systems has demonstrated successful coupling with various partners, including pyrrole (B145914) and thiophene (B33073) boronic acids, to generate complex heteroaryl architectures. nih.gov Similarly, the 6-bromo-1H-indazole core has been used to synthesize novel 1,2,3-triazole derivatives. researchgate.net This established reactivity underscores the role of 6-Bromo-1-methyl-1H-indazol-3(2H)-one as a foundational component for accessing complex target molecules in medicinal and materials chemistry.

Table 1: Key Cross-Coupling Reactions Utilizing Bromo-Heterocycles

| Reaction Name | Catalyst/Reagents Example | Bond Formed | Relevance to 6-Bromo-1-methyl-1H-indazol-3(2H)-one |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃ | C(sp²)-C(sp²) | Introduction of aryl or heteroaryl groups at the C6 position. nih.gov |

| Heck Coupling | Pd(OAc)₂, PPh₃, Base | C(sp²)-C(sp²) (alkenyl) | Introduction of vinyl groups at the C6 position. masterorganicchemistry.com |

Role in Ligand Design for Organometallic Chemistry

While direct reports on the use of 6-Bromo-1-methyl-1H-indazol-3(2H)-one as a ligand are not extensively documented, its structure presents clear opportunities for applications in organometallic chemistry. The indazolone core contains multiple heteroatoms (nitrogen and oxygen) that can serve as coordination sites for metal centers. The design of ligands is crucial for tuning the electronic, catalytic, and photophysical properties of organometallic complexes.

The bromine substituent at the 6-position offers a strategic tool for modulating these properties. In related systems, such as bromo-substituted phenylbenzothiazole ligands used in iridium(III) complexes, the position of the bromine atom has been shown to systematically alter the ground-state photophysics and electrochemical properties of the resulting complex. nih.gov The electron-withdrawing nature of the bromine can influence the electron density of the ligand scaffold, thereby affecting the metal-ligand interactions. Furthermore, the C-Br bond can serve as a reactive site for the post-synthetic modification of an already-formed organometallic complex, allowing for the attachment of other functional groups without altering the initial coordination sphere. nih.gov

Precursor for Advanced Materials

The indazole ring system is recognized for its unique electronic properties, making it an attractive scaffold for the development of advanced materials. Derivatives of the bromo-indazole core are explored as potential components in organic electronics, such as organic semiconductors. chemimpex.com The planar, π-conjugated structure of the indazole system is conducive to charge transport, a fundamental requirement for these applications.

6-Bromo-1-methyl-1H-indazol-3(2H)-one serves as a valuable precursor in this field for two main reasons:

Core Electronic Properties : The inherent electronic characteristics of the indazolone ring can be harnessed to create materials with specific functions.

Synthetic Handle : The bromine atom allows for the incorporation of the indazolone unit into larger conjugated systems or polymers via cross-coupling reactions. This enables chemists to design and synthesize materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as reverse saturable absorption (RSA) materials. nih.gov Research on related bromo-indazole carboxylates has highlighted their suitability for creating polymers with specific electrical or thermal characteristics. chemimpex.com

Development of Chemical Probes and Tools for Mechanistic Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. mskcc.org The development of such probes is a cornerstone of chemical biology. 6-Bromo-1-methyl-1H-indazol-3(2H)-one is an ideal starting scaffold for the synthesis of chemical probes, particularly through fragment-based drug discovery approaches.

The utility of a brominated heterocyclic core in this context has been demonstrated in the development of probes for bromodomains, which are key epigenetic "reader" proteins. nih.govmdpi.com For example, a 6-brominated quinazolinone, an isomer of the indazolone, served as an initial fragment that was subsequently optimized into a potent and selective chemical probe for the BET family of bromodomains. nih.gov The bromine atom acted as a crucial point for synthetic elaboration, allowing chemists to systematically modify the fragment to improve its binding affinity and selectivity for the target protein. nih.gov This principle is directly applicable to 6-Bromo-1-methyl-1H-indazol-3(2H)-one, where the indazolone core can act as a recognition element for a protein's binding site, and the 6-bromo position provides a "handle" for optimization.

Table 2: Attributes of 6-Bromo-1-methyl-1H-indazol-3(2H)-one for Chemical Probe Development

| Structural Feature | Role in Probe Development |

|---|---|

| Indazolone Core | Provides a rigid scaffold that can mimic endogenous ligands or fit into protein binding pockets. |

| 6-Bromo Group | Acts as a reactive handle for synthetic elaboration (e.g., via Suzuki coupling) to explore structure-activity relationships (SAR) and improve potency/selectivity. nih.gov |

| N1-Methyl Group | Ensures structural stability by preventing tautomerization, leading to more predictable interactions with biological targets. |

Contribution to Methodology Development in Organic Synthesis

The study and application of 6-Bromo-1-methyl-1H-indazol-3(2H)-one contribute to the broader field of methodology development in organic synthesis in two significant ways.

First, as a functionalized aryl halide, it serves as a valuable substrate for testing and refining new synthetic methods. The development of novel catalysts, ligands, and reaction conditions for cross-coupling reactions like the Suzuki and Heck reactions often relies on using a range of substrates to demonstrate the method's scope, efficiency, and functional group tolerance. masterorganicchemistry.comnih.gov The presence of the indazolone core with its multiple heteroatoms makes this compound a relevant and challenging substrate for testing the robustness of new catalytic systems.

Second, the synthesis of the indazolone ring itself is an active area of research. organic-chemistry.org Novel methods for constructing this important heterocyclic motif are continually being sought. Recent advancements include palladium-catalyzed carbene insertion reactions to transform indazolones into other heterocyclic systems like quinazolinones, and improved Friedel-Crafts cyclization methods to form the indazolone ring. organic-chemistry.orgacs.org As a specific, functionalized target, 6-Bromo-1-methyl-1H-indazol-3(2H)-one can serve as a benchmark for evaluating the efficacy and applicability of these emerging synthetic strategies.

Future Perspectives and Emerging Research Avenues for 6 Bromo 1 Methyl 1h Indazol 3 2h One

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is rapidly shifting from traditional batch processes to more efficient, safer, and scalable continuous-flow methods. bohrium.com This transition is particularly relevant for the synthesis and derivatization of pharmacologically important heterocycles like indazolones. bohrium.comacs.orgresearchgate.net

Flow Chemistry: The application of continuous-flow reactors to the synthesis of indazoles and related N-heterocycles offers significant advantages. frontiersin.orgmdpi.com These systems provide superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing exothermic reactions and handling reactive intermediates safely. nih.govuc.pt For a molecule like 6-Bromo-1-methyl-1H-indazol-3(2H)-one, a multi-step synthesis could be "telescoped" into a continuous sequence, eliminating the need for isolating intermediates and reducing solvent waste and manual handling. uc.ptresearchgate.net This approach has been successfully used to prepare various heterocycles, demonstrating high yields and scalability, which could be adapted for the large-scale production of the target indazolone core. mdpi.comacs.org

Exploitation of Novel Catalytic Systems for Functionalization

The indazolone scaffold is an ideal candidate for late-stage functionalization through modern catalytic methods, particularly transition-metal-catalyzed C–H activation. The bromine atom at the C6 position already provides a versatile handle for traditional cross-coupling reactions, but direct C–H functionalization offers a more atom-economical approach to introduce complexity.

Research has shown that the indazolone core can act as a directing group for transition metals like Rhodium(III) and Ruthenium(II), facilitating regioselective C–H bond activation at the aryl ring. frontiersin.orgresearchgate.net These catalytic systems enable a range of transformations that could be applied to 6-Bromo-1-methyl-1H-indazol-3(2H)-one to generate novel derivatives.

| Catalytic System | Reaction Type | Key Features | Potential Application |

|---|---|---|---|

| CpRh(III) | C-H Amidation | Employs sulfonyl azides or dioxazolones as the nitrogen source under mild conditions. researchgate.net | Introduction of amine functionalities to the aryl backbone. |

| CpRh(III) | C-H/N-H Annulation | Reacts with partners like 5-methylene-1,3-dioxan-2-one to form fused heterocyclic systems. biopharmatrend.com | Construction of complex, polycyclic indazolone frameworks. |

| CpRh(III) / CpIr(III) | [4+2] Annulation | Cascade C-H activation/cyclization with sulfoxonium ylides to form indazolo[1,2-a]cinnolines. frontiersin.org | Synthesis of diverse fused heterocyclic structures. |

| Ru(II) | "On Water" C-H Amidation | Uses acyl azides in water under silver-free conditions, showcasing green chemistry principles. researchgate.net | Environmentally benign introduction of amide groups. |

| Pd(II) | Oxidative [4+2] Annulation | C-H activation followed by reaction with allenoates to build cinnoline-fused indazolones. | Creation of unique fused systems with potential biological activity. |

The exploitation of these catalytic strategies would allow for the targeted modification of the aryl ring of 6-Bromo-1-methyl-1H-indazol-3(2H)-one, providing rapid access to new chemical space and enabling the fine-tuning of its pharmacological properties.

Exploration of Supramolecular Chemistry Involving Indazolone Derivatives

Supramolecular chemistry, which studies chemical systems composed of multiple molecules, offers a powerful approach to designing novel materials and understanding biological recognition processes. The 6-Bromo-1-methyl-1H-indazol-3(2H)-one scaffold possesses key features for participating in predictable, noncovalent interactions, making it an attractive building block for supramolecular assemblies.

The indazolone core contains both a hydrogen bond donor (the N-H proton in the tautomeric form or other functional groups) and multiple hydrogen bond acceptors (the carbonyl oxygen and ring nitrogens). nih.gov These sites can form robust and directional hydrogen bonds, such as N–H···O and N–H···N interactions, which are fundamental to crystal engineering and the formation of ordered structures. researchgate.netnih.gov By functionalizing the indazolone core, it is possible to program specific recognition patterns to create:

Hydrogen-Bonded Networks: Formation of one-, two-, or three-dimensional networks through self-assembly, which could lead to materials with unique properties. researchgate.netnih.gov

Cocrystals: Combining the indazolone with other molecules (coformers) to create new crystalline solids with modified physicochemical properties like solubility or stability. nih.gov The study of azole-based cocrystals has shown the viability of using N-H···N synthons for predictable assembly. nih.gov

Host-Guest Complexes: Designing larger, functionalized indazolone derivatives that can act as hosts for smaller guest molecules, with potential applications in sensing or molecular transport.

The bromine atom can also participate in halogen bonding, another important noncovalent interaction. The exploration of these supramolecular properties could lead to the development of novel crystalline forms of indazolone-based active pharmaceutical ingredients or new functional materials.

Advanced Characterization Techniques and Data Science Integration in Chemical Research

Modern chemical research is increasingly driven by the synergy between advanced analytical instrumentation and data science. For a molecule like 6-Bromo-1-methyl-1H-indazol-3(2H)-one, this integration promises to accelerate the discovery and optimization process significantly.

Advanced Characterization: The structural elucidation and purity assessment of the target compound and its derivatives rely on a suite of sophisticated techniques.

| Technique | Application | Information Gained |

|---|---|---|

| NMR Spectroscopy (1H, 13C, 2D) | Structural confirmation | Precise atom connectivity, stereochemistry, and detection of intermolecular interactions (e.g., hydrogen bonding). mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula determination | Highly accurate mass-to-charge ratio, confirming elemental composition. mdpi.com |

| Single-Crystal X-ray Diffraction | Absolute structure determination | 3D molecular structure, bond lengths, bond angles, and packing in the solid state, revealing supramolecular interactions. mdpi.com |

| FT-IR Spectroscopy | Functional group identification | Presence of key functional groups like C=O (carbonyl) and N-H bonds. |

Quantitative Structure-Activity Relationship (QSAR): Building ML models that correlate structural features of indazolone derivatives with their biological activity to predict the potency of new, unsynthesized compounds.

Reaction Optimization: Using algorithms to analyze reaction data and predict optimal conditions (temperature, catalyst, solvent) for synthesizing or functionalizing 6-Bromo-1-methyl-1H-indazol-3(2H)-one.

Property Prediction: Developing computational models to predict physicochemical properties like solubility, toxicity, and metabolic stability, reducing the need for extensive experimental testing in the early stages of drug discovery.

This data-driven approach allows researchers to navigate the vast chemical space more intelligently, prioritizing the synthesis of molecules with the highest probability of success.

Design of Next-Generation Chemical Probes and Tools for Research

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in living systems. The indazolone scaffold is a "privileged structure" that is well-suited for the development of such research tools. researchgate.net 6-Bromo-1-methyl-1H-indazol-3(2H)-one serves as an excellent starting point for creating next-generation probes due to its inherent bioactivity and the synthetic versatility afforded by the bromine atom.

Future research could focus on designing:

Selective Enzyme Inhibitors: By modifying the substituents on the indazolone core, it is possible to design potent and selective inhibitors for specific enzymes, such as kinases, which are often implicated in disease. The indazole scaffold is a known component of several kinase inhibitors.

Fluorescent Probes: The indazolone nucleus can be functionalized by attaching fluorophores. Such probes could be designed to bind to specific cellular targets, like G-quadruplex DNA, allowing for their visualization and study within cells. acs.org

Affinity-Based Probes: The bromine atom can be used as a chemical handle to attach tags (like biotin) or photoreactive groups. These probes can be used to identify the protein targets of a bioactive compound through techniques like affinity purification or photoaffinity labeling.

Fragment-Based Drug Discovery (FBDD) Hits: The core structure itself can serve as a starting point in FBDD campaigns. The 6-bromo substituent provides a vector for growing the fragment into a more potent lead compound, as has been demonstrated with similar brominated heterocyclic fragments for targets like bromodomains.

By strategically modifying the 6-Bromo-1-methyl-1H-indazol-3(2H)-one scaffold, researchers can develop sophisticated chemical tools to dissect complex biological pathways and validate new drug targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-1-methyl-1H-indazol-3(2H)-one, and how are intermediates validated?

- Methodology : The compound is typically synthesized via alkylation of 6-bromo-1H-indazol-3(2H)-one using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as 6-bromo-1H-indazole derivatives, are validated using / NMR and high-resolution mass spectrometry (HRMS). For example, methylation at the N1 position can be confirmed by the disappearance of the NH proton signal in NMR .

- Validation : Purity is assessed via HPLC, while regioselectivity is confirmed by X-ray crystallography (e.g., using SHELXL for refinement) to resolve positional ambiguities .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR: Identifies methyl group integration (δ ~3.5 ppm for N-CH₃).

- IR: Confirms carbonyl (C=O) stretching (~1700 cm⁻¹).

Q. How can researchers functionalize this compound for derivatization studies?

- Strategies :

- Nucleophilic substitution : Bromine at C6 can be replaced with amines or alkoxy groups under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Electrophilic substitution : Nitration or sulfonation at the indazole ring’s electron-rich positions (e.g., C4/C7) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

- Analysis : Graph set analysis (e.g., Etter’s formalism) identifies motifs like dimers formed via N-H···O=C interactions. These patterns affect solubility and melting points. For example, strong intermolecular H-bonding correlates with reduced solubility in polar solvents .

- Tools : Mercury or PLATON software visualizes H-bond networks, while SHELXL refines H-atom positions using restraints .

Q. What challenges arise in refining anisotropic displacement parameters for heavy atoms (e.g., Br)?

- Issue : Bromine’s high electron density can cause overfitting in SHELXL refinement, leading to artificially elongated thermal ellipsoids.

- Resolution : Apply ISOR/SADI restraints to maintain reasonable displacement parameters. Validate using the Hirshfeld surface analysis to ensure consistency with experimental data .

Q. How to resolve contradictions between spectroscopic data and computational predictions (e.g., DFT vs. experimental NMR shifts)?

- Approach :

Cross-validate DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent-corrected NMR predictions.

Re-examine crystal packing effects (e.g., using CrystalExplorer) to assess if intermolecular interactions shift experimental signals .

- Case Study : A 0.3 ppm discrepancy in methyl proton shifts may arise from crystal field effects not modeled in gas-phase DFT .

Q. What strategies enable regioselective functionalization at the indazole core?

- Guidelines :

- C4/C7 activation : Use directing groups (e.g., -COOR) to enhance electrophilic substitution at these positions.

- C6 bromine : Leverage its ortho-directing effect for Pd-catalyzed coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.